molecular formula C11H14NNaO2 B12654851 Sodium (1)-2-(m-aminobenzyl)butyrate CAS No. 94108-16-4

Sodium (1)-2-(m-aminobenzyl)butyrate

Cat. No.: B12654851
CAS No.: 94108-16-4
M. Wt: 215.22 g/mol
InChI Key: VGXQASATECXZKH-UHFFFAOYSA-M
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Description

Assuming the intended compound is sodium butyrate, the following analysis proceeds with the available data.

Sodium butyrate is the sodium salt of butyric acid, a SCFA produced by gut microbiota via dietary fiber fermentation. It is widely studied for its anti-inflammatory, immunomodulatory, and epigenetic regulatory properties, particularly through histone deacetylase (HDAC) inhibition . Its roles span cancer therapy (inducing apoptosis in retinoblastoma and breast cancer cells ), metabolic regulation (ameliorating diabetes ), and gastrointestinal health (enhancing gut barrier integrity ).

Properties

CAS No.

94108-16-4

Molecular Formula

C11H14NNaO2

Molecular Weight

215.22 g/mol

IUPAC Name

sodium;2-[(3-aminophenyl)methyl]butanoate

InChI

InChI=1S/C11H15NO2.Na/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8;/h3-5,7,9H,2,6,12H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

VGXQASATECXZKH-UHFFFAOYSA-M

Canonical SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1)-2-(m-aminobenzyl)butyrate typically involves the reaction of m-aminobenzyl alcohol with butyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt form. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (1)-2-(m-aminobenzyl)butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium (1)-2-(m-aminobenzyl)butyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium (1)-2-(m-aminobenzyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Butyrate vs. Other SCFA Salts

2.1.1. Sodium Acetate
  • Structural Differences : Sodium acetate (C₂H₃NaO₂) has a shorter carbon chain (2 carbons vs. 4 in butyrate).
  • Functional Differences :
    • Volatile Compound Production : Sodium butyrate increases volatile compounds in mare’s milk more effectively than sodium acetate, with higher concentrations of esters and aldehydes .
    • Anti-inflammatory Effects : Butyrate suppresses NLRP3 inflammasomes in macrophages and reduces IL-1β/IL-6 expression, whereas acetate shows weaker anti-inflammatory activity .
2.1.2. Sodium Propionate
  • Metabolic Impact : Propionate improves intestinal barrier function in colitis by upregulating tight junction proteins (ZO-1, occludin), similar to butyrate. However, butyrate uniquely inhibits HDACs, enhancing histone H3K9 acetylation and promoting Treg cell differentiation .
  • Immune Modulation : Butyrate reduces Th17 cells and restores Th1/Th2 balance in autoimmune diseases (e.g., lupus ), while propionate primarily targets oxidative stress in colitis .

Sodium Butyrate vs. Magnesium/Calcium Butyrate

  • Bioavailability: Magnesium butyrate and calcium magnesium butyrate are enteric-coated to ensure delivery to the lower gut, similar to sodium butyrate.
  • Therapeutic Applications : Sodium butyrate is prioritized in cancer research due to its HDAC inhibition, whereas magnesium butyrate is used for gut health without sodium’s hypertensive risks .

Sodium Butyrate vs. Pharmacological HDAC Inhibitors

  • Mechanism: Sodium butyrate inhibits HDACs non-selectively, while synthetic HDAC inhibitors (e.g., vorinostat) target specific classes (e.g., Class I/II HDACs) .
  • Toxicity : Butyrate exhibits lower cytotoxicity (IC₅₀ > 1 mM in MCF-7 cells ) compared to synthetic inhibitors, which often cause thrombocytopenia and fatigue.

Sodium Butyrate vs. Retinoic Acid/DMSO

  • Growth Inhibition : All three agents reduce colony-forming efficiency, but butyrate uniquely induces morphological differentiation (cell flattening, neurite-like processes) .

Data Tables

Table 1: Comparative Anti-inflammatory Effects of SCFA Salts

Compound NLRP3 Inflammasome Suppression IL-1β Reduction HDAC Inhibition Key Study Findings
Sodium Butyrate Yes (↓ 50% at 1 mM ) Yes (↓ 60% ) Yes Restores Th1/Th2 balance in diabetes
Sodium Acetate No Minimal No Increases milk volatiles
Sodium Propionate Partial Yes (↓ 40% ) No Reduces oxidative stress in colitis

Table 2: Sodium Butyrate vs. Magnesium Butyrate

Parameter Sodium Butyrate Magnesium Butyrate
Bioavailability Enhanced with enteric coating Similar, with Mg²⁺ benefits
Key Applications Cancer, diabetes, IBD Gut health, mineral support
Safety Profile Low sodium intake advised Lower cardiovascular risk
References

Research Findings and Contradictions

  • Pro-Inflammatory vs. Anti-inflammatory Roles : Butyrate reduces neutrophil infiltration in pancreatitis but increases Th1/Th17 cells in diabetic models , suggesting context-dependent effects.
  • Microbiota Modulation : Butyrate enriches Lactobacillus in chronic pancreatitis but reduces Alloprevotella in acute pancreatitis, indicating disease-specific impacts .
  • Apoptosis : Butyrate induces apoptosis in cancer cells via Bcl-2 downregulation but protects intestinal epithelial cells from death , highlighting tissue-specific mechanisms.

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